molecular formula C17H16BrN3O3 B5527325 5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

Cat. No. B5527325
M. Wt: 390.2 g/mol
InChI Key: CHTPNSJBVWMXMW-UHFFFAOYSA-N
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Description

1. Introduction The compound "5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide" is a furamide derivative. Furamides and their derivatives have been studied for various biological and pharmacological activities.

2. Synthesis Analysis

  • The synthesis of related furamide compounds typically involves starting materials such as acetic acids, trimethoxybenzene, and substituted benzoyl chlorides. These are processed through reactions like arylations, yielding compounds with varying activities (Ravinaik et al., 2021).

3. Molecular Structure Analysis

  • The molecular structure of similar compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been analyzed using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction studies. These studies reveal details about bond lengths, angles, and molecular geometry (Anuradha et al., 2014).

4. Chemical Reactions and Properties

  • Furamide derivatives undergo various chemical reactions, including Mannich reactions and arylations. These reactions are key in modifying the chemical properties of the compounds for specific biological activities (Siddiqa et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s being considered for use as a drug .

properties

IUPAC Name

5-bromo-N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-3-21(17(22)13-8-9-14(18)23-13)10-15-19-16(20-24-15)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTPNSJBVWMXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide

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